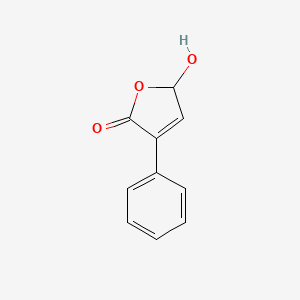

5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-hydroxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6,9,11H |

InChI Key |

MIYGYZKVYZIAED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(OC2=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydroxy 3 Phenyl 2,5 Dihydrofuran 2 One and Its Analogues

Strategies for Constructing the 2,5-Dihydrofuran-2-one Skeleton

The formation of the core 2,5-dihydrofuran-2-one structure is achievable through a variety of synthetic avenues, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclization Reactions (e.g., Alkynol Cycloisomerization)

Cyclization reactions represent a direct and powerful approach to the 2,5-dihydrofuran-2-one skeleton. Gold- and silver-catalyzed cycloisomerizations of functionalized alkynes and allenes are particularly prominent.

Gold(I)-catalyzed reactions, for instance, can facilitate a formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols to yield a variety of 2,5-dihydrofurans. researchgate.net Mechanistic studies suggest that this transformation likely proceeds through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. researchgate.net Similarly, the cyclization of functionalized α-hydroxyallenes into 2,5-dihydrofurans can be catalyzed by gold(III) chloride, achieving a complete transfer of chirality from axis to center. organic-chemistry.org This method is effective for alkyl- and alkenyl-substituted allenes at room temperature. organic-chemistry.org Copper(I) iodide has also been employed to catalyze the cycloisomerization of alkynyl ketones, providing a mild and efficient route to 2-mono- and 2,5-disubstituted furans, which are precursors to the target lactones. nih.gov

Silver(I) catalysts are also effective in promoting the isomerization of allenylcarbinols and alkynyl allylic alcohols to furnish 2,5-dihydrofurans. acs.org For example, a silver(I)-mediated intramolecular addition of a hydroxyl group to an allene has been utilized as a key step in the synthesis of monoterpenes containing the 2,5-dihydrofuran (B41785) ring. nih.gov

Table 1: Comparison of Metal-Catalyzed Cyclization Reactions for 2,5-Dihydrofuran-2-one Synthesis

| Catalyst Type | Substrate | Key Features |

| Gold(I) | α-Diazoesters and Propargyl Alcohols | Formal [4+1] cycloaddition; Broad substrate scope. researchgate.net |

| Gold(III) | Functionalized α-Hydroxyallenes | Complete axis-to-center chirality transfer; Mild conditions. organic-chemistry.org |

| Copper(I) | Alkynyl Ketones | Synthesizes furan (B31954) precursors; Tolerates acid- and base-labile groups. nih.gov |

| Silver(I) | Allenylcarbinols/Alkynyl Allylic Alcohols | Intramolecular addition of hydroxyl group to allene. acs.orgnih.gov |

Oxidation-Based Routes (e.g., Singlet Oxygen Oxidation of Furfural (B47365) Derivatives)

Oxidation of furan and its derivatives, particularly furfural, provides a direct entry to 5-hydroxy-2(5H)-furanone, the parent compound of the target molecule. 5-Hydroxy-2(5H)-furanone is a recognized platform chemical derivable from biomass. chemrxiv.org

A common method involves the oxidation of furfural with singlet oxygen, often generated using a photosensitizer such as methylene (B1212753) blue or Rose bengal in an alcoholic solvent. wikipedia.org This process leads to the formation of the desired hydroxy lactone. wikipedia.org Beyond photochemical methods, other oxidants have proven effective. A practical and scalable synthesis of 5-hydroxy-2(5H)-furanone from furan has been developed using oxone as the sole oxidant in water, highlighting a move towards more environmentally benign protocols. researchgate.net

Electrocatalytic oxidation of furfural has also emerged as a promising strategy. Using water as the oxygen source and metal chalcogenides like copper(II) sulfide (B99878) (CuS) as electrocatalysts, this method can achieve high selectivity and conversion rates for 5-hydroxy-2(5H)-furanone. researchgate.net

Condensation and Subsequent Cyclization Approaches

This strategy involves the initial formation of a linear precursor through a condensation reaction, which then undergoes intramolecular cyclization to form the lactone ring. A notable example is the base-assisted cyclization of 3-cyanoketones. For instance, 4-oxo-2,4-diphenylbutanenitrile (B1295096) can be treated with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) and water to yield 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-ones, which are nitrogen-containing analogues, demonstrating the utility of cyclization of keto-nitrile precursors. nih.govrsc.org

Another approach involves a titanium-mediated aldol (B89426) addition followed by a cyclo-condensation. This method has been used for the direct annulation of furanones, where a Ti-chelated cross aldol adduct cyclizes to form a dihydrofuran intermediate, which then converts to the final 2(5H)-furanone. mdpi.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. Several MCRs have been developed for the synthesis of substituted furan-2(5H)-ones.

A common strategy involves the reaction of an arylglyoxal, a compound with a 1,3-dicarbonyl equivalent, and a C-H acid like Meldrum's acid with another component. For example, a one-pot, telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid has been developed to synthesize 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com The proposed mechanism involves the initial condensation of Meldrum's acid with the arylglyoxal to form a Michael acceptor, followed by the addition of the third component and subsequent acid-catalyzed intramolecular cyclization. mdpi.com This approach offers advantages such as atom economy, procedural simplicity, and the use of readily available starting materials. mdpi.combohrium.com

Stereoselective Synthesis of Chiral 5-Hydroxy-2,5-dihydrofuran-2-one Derivatives

The synthesis of chiral, non-racemic 5-hydroxy-2,5-dihydrofuran-2-one derivatives is of significant interest due to their potential as chiral building blocks. Asymmetric synthesis strategies often rely on the use of chiral auxiliaries or catalysts.

One reported method for the asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones utilizes the chiral pyrrolidine, (S)-2-methoxymethylpyrrolidine (SMP), as a chiral auxiliary. This approach allows for the synthesis of enantio-enriched products, with the acylation-reduction sequence leading to the (R,R) addition product. researchgate.net Another strategy involves the kinetic resolution of a racemic intermediate. For example, a racemic allenol precursor to a 2,5-dihydrofuran ring was resolved using lipase (B570770) AK-catalyzed acetylation, allowing for the separation of the unreacted (-)-hydroxyallene from the (+)-acetylated derivative. nih.gov

Development of Continuous Flow Synthetic Protocols for Hydroxy Lactones

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and simplified scale-up. uc.pt Several continuous flow protocols for the synthesis of hydroxy lactones have been developed.

A notable example is a selenium-mediated catalytic process for the regio- and diastereoselective synthesis of hydroxy lactones from various alkenoic acids. rsc.orgresearchgate.net This method involves the in-situ generation of benzeneperseleninic acid, which oxidizes the alkenoic acid to an epoxide intermediate that subsequently cyclizes. rsc.org The entire process, including in-line work-up and purification, can be completed in under an hour. rsc.orgresearchgate.net This flow system has been scaled to produce significant quantities of the desired lactone products. rsc.org The modular nature of flow chemistry allows for the seamless integration of multiple reaction steps, purification, and analysis, making it an attractive platform for the efficient and sustainable production of complex molecules like hydroxy lactones. nih.govmdpi.com

Derivatization of 3,4-Dihalo-5-hydroxy-2(5H)-furanones (e.g., Mucochloric and Mucobromic Acids) for Analogue Synthesis

3,4-Dichloro-5-hydroxy-2(5H)-furanone, known as mucochloric acid (MCA), and its dibromo counterpart, mucobromic acid (MBA), are highly functionalized and reactive molecules that serve as versatile building blocks in organic synthesis. mdpi.comresearchgate.netnih.gov Their utility stems from a unique structure featuring a lactone ring, a hydroxyl group at the C5 position, a conjugated double bond, and two halogen atoms at the C3 and C4 positions. mdpi.comnih.gov These reactive centers provide multiple avenues for structural modification, enabling the synthesis of a wide array of heterocyclic compounds, including analogues of 5-hydroxy-3-phenyl-2,5-dihydrofuran-2-one. researchgate.net The difference in reactivity between the two halogen atoms further allows for selective and controlled transformations. researchgate.netnih.gov

The synthetic potential of these mucohalic acids is expanded by their ability to exist in equilibrium between a cyclic furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution. mdpi.com This duality allows for diverse reaction pathways, including nucleophilic substitution, condensation, and ring transformation reactions. mdpi.comnih.gov

Reactions Targeting the C5-Hydroxyl Group

The hydroxyl group at the C5 position behaves like a typical alcohol, readily undergoing reactions such as esterification and etherification. nih.gov A common strategy involves converting the hydroxyl group into a better leaving group to facilitate nucleophilic substitution. For instance, MCA can be treated with methyl chloroformate in the presence of a base to form a carbonate. nih.govresearchgate.net This labile methoxycarbonyloxy group is then easily displaced by various nucleophiles.

This reactivity is exploited for the synthesis of diverse analogues by introducing nitrogen, oxygen, or sulfur-containing moieties at the C5 position.

Substitution with N-Nucleophiles: The activated 5-methoxycarbonyloxy derivative of MCA reacts smoothly with primary and secondary amines, including amino alcohols, at room temperature to yield the corresponding 5-amino-2(5H)-furanones. nih.gov This method provides a direct route to analogues with an amino linkage at the C5 position.

Substitution with S-Nucleophiles: Under acidic conditions, mucochloric acid can be coupled directly with aromatic thiols to furnish 5-thiosubstituted derivatives in good yields. nih.gov This reaction demonstrates a straightforward method for creating a C-S bond at the C5 position.

Nucleophilic Substitution of Halogens

The two halogen atoms on the furanone ring exhibit different levels of reactivity, which can be exploited for selective synthesis. researchgate.net These positions are susceptible to nucleophilic substitution, providing a pathway to introduce aryl groups and other substituents to form various analogues. While direct Friedel-Crafts type arylation at these positions is challenging, multi-step sequences involving substitution with other functional groups that can then participate in cross-coupling reactions are often employed.

Synthesis of Analogues via C-C Bond Formation

Creating analogues that feature a phenyl group, such as those related to this compound, often involves forming new carbon-carbon bonds. Lewis acid-catalyzed reactions are particularly effective for this purpose.

One notable strategy is the Mukaiyama aldol reaction, which facilitates C5 alkylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones. mdpi.comnih.gov This reaction occurs with silylated enol ethers in the presence of Lewis acids like zinc chloride or scandium triflate, proceeding in various solvents to yield C-C coupled products. mdpi.comnih.gov Another approach is the Knoevenagel condensation, where compounds with an active hydrogen atom react at the C5 carbon in the presence of a Lewis acid catalyst like indium triacetate. mdpi.comnih.gov

The following tables summarize key derivatization reactions of mucochloric acid for the synthesis of various analogues.

Table 1: Synthesis of 5-Amino-Substituted Furanone Analogues

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dichloro-5-methoxycarbonyloxy-2(5H)-furanone | Secondary Amines (e.g., morpholine, piperidine) | 5-(Dialkylamino)-3,4-dichloro-2(5H)-furanones | 61-79% | nih.gov |

| 3,4-Dichloro-5-methoxycarbonyloxy-2(5H)-furanone | Amino Alcohols | 3,4-Dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones | - | nih.govresearchgate.net |

Table 2: Synthesis of 5-Thio-Substituted Furanone Analogues

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Mucochloric Acid | Aromatic Thiols | Acidic | 5-(Arylthio)-3,4-dichloro-2(5H)-furanones | 70-84% | nih.gov |

These methodologies highlight the value of mucochloric and mucobromic acids as versatile platforms for generating a library of furanone derivatives. By strategically targeting the different reactive sites within these molecules, researchers can synthesize a broad spectrum of analogues with diverse functionalities, including those structurally related to this compound.

Chemical Reactivity and Mechanistic Transformations of 5 Hydroxy 3 Phenyl 2,5 Dihydrofuran 2 One and Derivatives

Reactions Involving the C5-Hydroxyl Group

The hydroxyl group at the C5 position is part of a hemiacetal moiety, making it a primary site for reactions such as esterification and etherification. This reactivity is a cornerstone for creating a diverse range of derivatives with modified properties.

Esterification and Etherification Reactions

The C5-hydroxyl group of 5-hydroxy-2(5H)-furanones readily undergoes esterification with common acylating agents. For analogous compounds like 3,4-dichloro-5-hydroxy-2(5H)-furanone, reactions with acyl chlorides or anhydrides in the presence of a base proceed efficiently to yield the corresponding C5-esters. nih.gov Similarly, treatment with alkyl chloroformates can produce carbonate derivatives. nih.gov It is inferred that 5-hydroxy-3-phenyl-2,5-dihydrofuran-2-one would follow a similar reaction pattern, allowing for the introduction of various acyl groups at the C5 position.

Etherification, while less commonly detailed for this specific derivative, is also a feasible transformation. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a stabilized oxocarbenium ion intermediate at C5. This intermediate is susceptible to attack by alcohols to form C5-alkoxy derivatives (acetals).

| Reaction Type | Reagent Class | Product Type | General Conditions |

| Esterification | Acyl Halides (e.g., RCOCl) | C5-Ester | Base (e.g., Pyridine, Et₃N) |

| Esterification | Acid Anhydrides (e.g., (RCO)₂O) | C5-Ester | Base or Acid Catalyst |

| Etherification | Alcohols (ROH) | C5-Ether (Acetal) | Acid Catalyst (e.g., H₂SO₄) |

Nucleophilic Additions and Substitutions on the Dihydrofuranone Ring

The electrophilic nature of the furanone ring, particularly at the C2 (carbonyl) and C4 positions of the conjugated system, makes it a target for various nucleophiles. The outcome of these reactions, whether substitution or ring-opening, depends on the nucleophile, the substrate, and the reaction conditions.

Reactions with Heteroatom Nucleophiles (N-, O-, S-, Se-containing species)

The reactions of 5-hydroxy-2(5H)-furanones with heteroatom nucleophiles are diverse. While in 3,4-dihalo analogs, nucleophilic attack often occurs at the C4 position via an addition-elimination mechanism to displace a halide, this compound lacks a leaving group at this position. nih.gov Therefore, reactions are expected to proceed via different pathways.

Nitrogen Nucleophiles: Primary and secondary amines can react with the furanone core. Depending on the conditions, this can lead to the formation of 5-amino derivatives via substitution of the C5-hydroxyl group. rsc.org Alternatively, strong bases can induce ring-opening through attack at the C2 carbonyl, followed by potential recyclization to form different heterocyclic systems, such as pyrrolinones or pyridazinones, particularly with bifunctional nucleophiles like hydrazine (B178648). bibliomed.orgmdpi.com

Oxygen Nucleophiles: Phenols are effective nucleophiles that can react with activated 5-hydroxy-2(5H)-furanone derivatives (e.g., 5-carbonates) to yield 5-phenoxy products. nih.gov

Sulfur Nucleophiles: Thiols, such as thiophenols, are potent nucleophiles that readily react with the furanone scaffold. In analogous dihalo systems, thiols can substitute the C5-hydroxyl group under acidic conditions or add to the C4 position under basic conditions. nih.govnih.gov For the 3-phenyl derivative, reaction at C5 is the more probable substitution pathway.

| Nucleophile Type | Example Reagent | Potential Product(s) | Plausible Mechanism |

| Nitrogen | Primary/Secondary Amines | 5-Amino-furanone | SN1-like (via oxocarbenium ion) |

| Nitrogen | Hydrazine | Pyridazinone derivative | Ring-opening/Recyclization |

| Oxygen | Phenols | 5-Phenoxy-furanone | SN1-like (on activated substrate) |

| Sulfur | Thiophenols | 5-Thioaryl-furanone | SN1-like (acid-catalyzed) |

Formation of Organophosphorus Derivatives

The reaction of 5-hydroxy-2(5H)-furanone derivatives with phosphorus-based nucleophiles is also documented for halogenated analogs. Reagents like phosphines and phosphites, which contain a nucleophilic phosphorus atom with an unshared electron pair, are capable of reacting with the furanone ring. nih.gov The specific products can vary, but these reactions open pathways to furanone derivatives containing a carbon-phosphorus bond, which are of interest in medicinal chemistry and materials science. The precise mechanism and site of attack on the 3-phenyl scaffold are not extensively documented but would likely involve the electrophilic centers at C5 or the conjugated system.

Carbon-Carbon Bond Formation Strategies at C3 and C4 Positions

Modification of the carbon skeleton at the C3 and C4 positions is a key strategy for structural diversification. However, for this compound, these transformations present specific challenges.

Alkylation and Arylation Reactions (e.g., Suzuki Coupling, Electrophilic Aromatic Substitution)

The outline's suggestion of C-C bond formation at C3 and C4 requires careful consideration of the substrate's structure. The C3 position is already occupied by a stable phenyl group, making further substitution via typical cross-coupling reactions chemically challenging.

Modification at C4: Arylation or alkylation at the C4 position would generally require the presence of a suitable leaving group, such as a halogen or a triflate, to participate in cross-coupling reactions like the Suzuki-Miyaura coupling. Research has demonstrated that 4-halo-2(5H)-furanones can be successfully coupled with aryl boronic acids using a palladium catalyst to furnish 4-aryl-2(5H)-furanones in excellent yields. researchgate.net Therefore, a synthetic strategy to create C4-aryl derivatives of the target compound would likely involve a 4-halo-3-phenyl-2(5H)-furanone intermediate. Direct C-H activation at the C4 position is an alternative but often more complex route.

Reactions at C5: It is noteworthy that some C-C bond-forming reactions reported for this class of compounds occur at the C5 position. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with compounds containing active methylene (B1212753) groups (e.g., malonates) in the presence of a Lewis acid, which can be classified as a Knoevenagel-type condensation. nih.gov They also react with arenes in the presence of a Lewis or Brønsted acid in what can be considered a Friedel-Crafts-type alkylation at the C5 position. nih.gov

| Reaction Type | Substrate Prerequisite | Reagent | Product |

| Suzuki Coupling | C4-Halogen | Arylboronic Acid | 4-Aryl-3-phenyl-furanone |

| Knoevenagel Condensation | C5-Hydroxyl | Active Methylene Compound | C5-Alkylated furanone |

| Friedel-Crafts Alkylation | C5-Hydroxyl | Arene (e.g., Methoxybenzene) | 5-Aryl-3-phenyl-furanone |

Knoevenagel Condensation and Mukaiyama Aldol (B89426) Reactions

While direct examples involving this compound in Knoevenagel and Mukaiyama aldol reactions are not extensively documented, its structural features suggest a potential for such transformations, primarily through its acyclic tautomer. The ring-chain tautomerism (discussed in 4.4.1) can generate a γ-ketoacid, which possesses a reactive carbonyl group.

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a molecule containing an active methylene group. The acyclic form of this compound, a 4-oxo-2-phenyl-butenoic acid, could theoretically react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. The reaction would likely be catalyzed by a weak base and proceed at the keto-carbonyl group to form a new carbon-carbon double bond. Tandem Knoevenagel-Michael cyclizations have been used to synthesize various dihydrofuran derivatives, highlighting the utility of this reaction type in furanone chemistry. nih.gov

Mukaiyama Aldol Reaction: This reaction is a Lewis acid-mediated aldol addition of a silyl (B83357) enol ether to a carbonyl compound. The open-chain keto tautomer of the dihydrofuranone could serve as the electrophile, reacting with a silyl enol ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). This would result in the formation of a β-hydroxy ketone derivative, expanding the carbon skeleton and introducing new stereocenters.

Ring-Opening and Rearrangement Processes

A crucial aspect of the reactivity of 5-hydroxy-2(5H)-furanones is the existence of a ring-chain tautomeric equilibrium. nih.gov In solution, the cyclic lactol form, this compound, coexists with its acyclic open-chain isomer, (Z)-4-oxo-2-phenyl-but-2-enoic acid. nih.govresearchgate.net This equilibrium is sensitive to solvent polarity and pH. nih.govresearchgate.net

Under acidic conditions, the equilibrium can be shifted towards the acyclic form, which then participates in reactions typical of ketones and carboxylic acids. mdpi.com This tautomerism is fundamental to understanding many of the subsequent transformations, as the acyclic keto-acid intermediate is often the reactive species. nih.govmdpi.com

| Form | Structure | Key Features |

| Cyclic (Lactol) | This compound | Cyclic hemiacetal, α,β-unsaturated lactone |

| Acyclic (Keto-acid) | (Z)-4-oxo-2-phenyl-but-2-enoic acid | Conjugated ketone, Carboxylic acid |

The dihydrofuranone ring serves as a versatile synthon for the creation of other heterocyclic systems, particularly those containing nitrogen. These transformations typically involve a nucleophilic attack that opens the lactone ring, followed by an intramolecular cyclization.

Synthesis of Pyridazinones: The reaction of 5-hydroxy-2(5H)-furanone derivatives with hydrazine and its substituted analogues is a well-established method for synthesizing pyridazinones. nih.govmdpi.com The reaction proceeds by initial attack of the hydrazine on the carbonyl group of the acyclic tautomer, followed by cyclization and dehydration to yield the stable six-membered pyridazinone ring. For instance, reacting 3,4-dihalo-5-hydroxy-2(5H)-furanones with hydrazine hydrate (B1144303) in acidic aqueous solutions at elevated temperatures produces 4,5-dihalogeno-3(2H)-pyridazinones in yields ranging from 35–90%. nih.govmdpi.com Similarly, 3-arylazo-5-phenyl-2(3H)-furanones have been converted to 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one by refluxing with hydrazine hydrate. researchgate.net

Synthesis of Pyrrolidinones (Lactams): Transformation into pyrrolidinones can be achieved by reacting the furanone with primary amines or amino acids. mdpi.com The mechanism involves the formation of an imine from the reaction between the primary amino group and the carbonyl of the open-chain form. Subsequent reduction of the imine, followed by nucleophilic attack of the nitrogen on the ester carbonyl and elimination of water, yields the five-membered lactam ring. mdpi.com This reductive amination pathway provides access to substituted 1H-pyrrol-2(5H)-one derivatives. nih.govmdpi.com

| Starting Material Class | Reagent | Resulting Heterocycle | Yield Range |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine Hydrate | 4,5-Dihalo-3(2H)-pyridazinone | 35–90% nih.govmdpi.com |

| 3,4,5-Trichloro-2(5H)-furanone | Ammonium Hydroxide (B78521) | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | N/A mdpi.com |

| 3-Arylazo-5-phenyl-2(3H)-furanone | Hydrazine Hydrate | 6-Phenylpyridazin-3(2H)-one derivative | N/A researchgate.net |

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The most common types are nih.govnih.gov rearrangements like the Cope and Claisen rearrangements. rsc.orglibretexts.org The structure of this compound, containing an allylic system, could theoretically undergo such transformations, potentially leading to ring fragmentation or restructuring. However, this class of reaction is not a prominent pathway for this specific heterocyclic core, and examples leading to ring fragmentation are not well-documented in the literature. More commonly, sigmatropic rearrangements are employed in the synthesis of complex natural products containing different core structures. nih.gov

Reduction and Oxidation Reactions of the Dihydrofuranone Core

Reduction: The dihydrofuranone core is susceptible to reduction at both the carbon-carbon double bond and the lactone carbonyl group.

Reduction of the C=C Double Bond: Treatment with common reducing agents like sodium borohydride (B1222165) (NaBH₄) typically results in the selective reduction of the conjugated double bond, yielding the corresponding saturated γ-lactone, 5-hydroxy-3-phenyl-dihydrofuran-2(3H)-one. nih.gov

Reduction of the Carbonyl Group: More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the lactone carbonyl. This can lead to ring opening and the formation of a diol, specifically 2-phenyl-1,4,5-pentanetriol.

Oxidation: The 5-hydroxy-2(5H)-furanone skeleton can be formed through the oxidation of furan (B31954) derivatives. For example, furfural (B47365) can be oxidized to 5-hydroxy-2(5H)-furanone. chemrxiv.orgresearchgate.net A scalable synthesis method involves the oxidation of furan using oxone in water. researchgate.net Conversely, the dihydrofuranone ring itself can undergo further oxidation, though this can lead to ring cleavage. Strong oxidizing agents can break the ring to form derivatives of maleic acid or other dicarboxylic acids. researchgate.net The phenyl group's presence can also influence oxidation reactions, with potential for oxidation on the aromatic ring under harsh conditions, although reactions are more likely to occur at the more labile furanone core. researchgate.net

Spectroscopic and Crystallographic Characterization of 5 Hydroxy 3 Phenyl 2,5 Dihydrofuran 2 One Structures

X-ray Diffraction Analysis for Elucidating Molecular Architecture and Stereochemistry

Single-crystal X-ray diffraction is an unparalleled technique for determining the absolute three-dimensional structure of a crystalline molecule. It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the molecule's architecture and stereochemistry.

Key findings from X-ray analysis include the determination that the mean plane of the furanone group is twisted relative to the phenyl ring by 8.2 (4)°. researchgate.net Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonds, which dictate the packing of molecules within the crystal lattice. researchgate.net In the case of the derivative, O—H⋯O hydrogen bonds involving the carbonyl group and hydroxyl groups link the molecules into a two-dimensional network. researchgate.net Such detailed structural information is vital for understanding structure-activity relationships. The absolute configuration of a chiral molecule can often be definitively obtained through X-ray crystallography. wikipedia.org

Interactive Table: Crystal Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.5110 (5) Å |

| b | 4.9298 (3) Å |

| c | 16.6625 (16) Å |

| β | 93.268 (6)° |

| Volume (V) | 615.97 (8) ų |

| Z | 2 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation in solution. One-dimensional (¹H and ¹³C) NMR provides information about the chemical environment of individual protons and carbon atoms, respectively.

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve ambiguities and map the connectivity of the molecular framework. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling). libretexts.org A COSY spectrum displays the ¹H NMR spectrum on both axes, and off-diagonal cross-peaks connect signals from protons that are coupled, allowing for the tracing of proton spin systems throughout the molecule. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments reveal one-bond correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu The spectrum has a ¹H axis and a ¹³C axis, and each peak indicates a direct C-H bond, simplifying the assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton. It shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). wisc.edu This technique is particularly valuable for identifying connections across quaternary (non-protonated) carbons and heteroatoms, thus linking different spin systems together. emerypharma.com For aromatic or conjugated systems, ³J couplings often give stronger signals than ²J couplings. youtube.com

By combining the information from COSY, HSQC, and HMBC experiments, chemists can systematically piece together the entire molecular structure, confirming the sequence of atoms and the placement of functional groups.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

For chiral molecules like 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one, determining the absolute configuration (the specific R or S arrangement at the stereocenter) is essential. wikipedia.org While X-ray crystallography provides this information for the solid state, chiroptical methods like Electronic Circular Dichroism (ECD) are powerful tools for assigning the absolute configuration in solution. nih.gov

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for each possible enantiomer (R and S) using quantum chemical methods like time-dependent density functional theory (TDDFT). nih.gov The absolute configuration is assigned based on which calculated spectrum provides the best match with the experimental one. mtoz-biolabs.com This combination of experimental measurement and theoretical calculation has become a reliable method for the unambiguous assignment of absolute configuration for a wide range of natural and synthetic chiral molecules. nih.govscilit.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This precision makes it possible to distinguish between different molecular formulas that have the same nominal mass.

For this compound, the molecular formula is C₁₀H₈O₃. nih.gov Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, a precise theoretical mass can be calculated. The experimentally measured mass from an HRMS instrument is then compared to this theoretical value. A close match (typically < 5 ppm error) provides unambiguous confirmation of the molecular formula.

Interactive Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | nih.gov |

| Theoretical Exact Mass | 176.04734 Da | nih.gov |

| Experimental Mass | Measured via HRMS | (Hypothetical) |

| Mass Error (ppm) | Calculated from experimental data | (Hypothetical) |

This high level of confidence in the molecular formula is a critical step in the process of structure elucidation, complementing the connectivity information derived from NMR and the functional group analysis from IR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, with absorption bands indicating the presence of specific types of bonds and functional groups.

For this compound, the key functional groups are a hydroxyl group (-OH), an α,β-unsaturated γ-lactone (a cyclic ester), and a phenyl group. While a spectrum for the specific target molecule was not found, data from a similar structure, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, which contains these core features, can be used for illustration. Its reported IR absorptions include bands at 3349 and 3268 cm⁻¹ (O-H stretching), 1713 cm⁻¹ (lactone C=O stretching), 1628 cm⁻¹ (C=C stretching), and absorptions characteristic of the aromatic ring.

Interactive Table: Characteristic IR Absorption Bands for a Phenyl-dihydrofuranone Derivative

| Wavenumber (cm⁻¹) | Intensity (Typical) | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H Stretch (hydroxyl group) |

| ~3030 | Weak to Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong, Sharp | C=O Stretch (α,β-unsaturated lactone) |

| ~1630 | Medium | C=C Stretch (alkene in the ring) |

| 1600-1450 | Medium to Weak | C=C Stretch (aromatic ring) |

| ~1200 | Strong | C-O Stretch (lactone/ester) |

The presence of a strong, sharp band around 1715 cm⁻¹ is highly indicative of the carbonyl group in the lactone ring. The broad absorption above 3200 cm⁻¹ confirms the hydroxyl group. Bands just above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region are characteristic of the phenyl group's C-H and C=C bonds, respectively. This information provides a clear and rapid confirmation of the key functional moieties within the molecule.

Theoretical and Computational Studies on 5 Hydroxy 3 Phenyl 2,5 Dihydrofuran 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. While specific DFT studies on 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one are not extensively documented, research on structurally analogous compounds, such as 2(5H)-furanone and its 5-phenyl derivative, provides a strong basis for inference. ajchem-b.com

The electronic properties of furanones are significantly influenced by the nature of their substituents. The introduction of a phenyl group at the 5-position is expected to have a pronounced effect on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Computational studies on 2(5-Phenyl)-furanone have shown that the phenyl substituent leads to a modification of these electronic parameters compared to the unsubstituted furanone. ajchem-b.com This suggests that this compound would also exhibit altered reactivity due to the electronic effects of the phenyl ring. The delocalized π-system of the phenyl group can interact with the furanone ring, influencing the electron distribution and, consequently, the energies of the frontier orbitals.

Based on analogous systems, a set of calculated electronic properties for furanone derivatives is presented in the table below. These values, obtained through computational chemistry, help in predicting the reactivity and electronic behavior of this compound. ajchem-b.com

| Compound | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2(5H)-Furanone | -304.75 | -7.01 | -1.25 | 5.76 |

| 2(5-Methyl)-furanone | -344.07 | -6.54 | -1.01 | 5.53 |

| 2(5-Phenyl)-furanone | -536.56 | -6.21 | -1.87 | 4.34 |

This interactive data table is based on findings from a computational study on furanone derivatives. ajchem-b.com

The data indicates that the presence of a phenyl group in 2(5-Phenyl)-furanone significantly reduces the HOMO-LUMO energy gap compared to the unsubstituted and methyl-substituted furanones. ajchem-b.com This suggests that this compound is likely to be more reactive than its non-phenylated counterparts. Other calculated parameters such as ionization potential, electron affinity, hardness, and softness also provide a more nuanced understanding of its chemical behavior. ajchem-b.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of a molecule, identifying its stable and low-energy shapes, and understanding its flexibility. For a molecule like this compound, which possesses a degree of rotational freedom, particularly around the bond connecting the phenyl group to the furanone ring, MD simulations can provide critical insights into its preferred three-dimensional structures.

In the context of this compound, an MD simulation would typically involve the following steps:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with a suitable solvent like water to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to relieve any steric clashes and bring it to a local energy minimum.

Simulation Run: The system is then simulated for a specific period (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step by solving Newton's equations of motion.

Such simulations would likely reveal that the phenyl group is not static but can rotate relative to the furanone ring, with certain orientations being more energetically favorable than others. The hydroxyl group at the 5-position can also influence the conformational preferences through intramolecular hydrogen bonding. The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets, as its shape plays a key role in molecular recognition.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For reactions involving this compound, computational studies can provide valuable mechanistic insights. Although specific studies on this exact molecule are limited, research on similar furanone systems demonstrates the utility of this approach. For example, quantum chemical calculations have been used to investigate the molecular mechanism of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. nih.gov This study revealed that the reaction proceeds through a series of zwitterionic intermediates, a finding that corrected previous assumptions about the reaction pathway. nih.gov

Similarly, computational studies on the synthesis of 1,4-diaryl-2(arylamino)but-2-ene-1,4-diones, which share a butenolide-like core structure, have been used to compare different proposed reaction mechanisms. sid.ir By calculating the free energies and rate constants for each step in the proposed pathways, researchers were able to identify the most kinetically and thermodynamically favorable route. sid.ir

Applying these computational techniques to reactions of this compound could help to:

Identify the transition state structures for key reaction steps.

Calculate the activation energies, which determine the reaction rates.

Predict the regioselectivity and stereoselectivity of reactions.

Understand the role of catalysts in promoting specific reaction pathways.

For instance, in a nucleophilic addition to the furanone ring, computational modeling could determine whether the attack occurs at the carbonyl carbon or at another electrophilic site, and it could predict the stereochemical outcome of the reaction. These insights are invaluable for designing new synthetic routes and for understanding the chemical transformations that this compound may undergo in various chemical and biological systems.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 5 Hydroxy 3 Phenyl 2,5 Dihydrofuran 2 One Analogues

Impact of Structural Modifications on Chemical Reactivity and Biological Function (e.g., Strigolactone Analogues)

The biological activity of SL analogues is highly dependent on their molecular structure. Modifications to various parts of the molecule, including the phenyl group (analogous to the A-ring in many SL mimics) and the butenolide moiety (the D-ring), can dramatically alter their function.

Research into phenoxyfuranone compounds, known as debranones, which mimic SL activity, has shown that the position of substituents on the phenyl ring significantly affects their biological efficiency. researchgate.net For instance, among monochlorodebranone isomers, 2-chlorodebranone was more effective in both rice tillering inhibition and Striga hermonthica seed germination assays compared to its 3- and 4-chloro counterparts. researchgate.net This suggests that steric and electronic properties dictated by substituent placement are crucial for receptor binding and subsequent biological response. Further studies revealed that introducing two electron-withdrawing groups, such as bromine (Br) and cyano (CN), onto the benzene (B151609) ring enhanced germination-stimulating activity while reducing tillering inhibitory activity. researchgate.net

Modifications of the butenolide D-ring also lead to drastic changes in bioactivity. The methyl group at the C4′ position is considered essential for germination stimulant activity. nih.gov Analogues lacking this methyl group or having substitutions like a methoxy (B1213986) group at the C3′ or C4′ positions resulted in a loss of activity. nih.gov Conversely, dimethyl substitution at both C3′ and C4′ positions in some analogues led to higher activity than the widely used synthetic SL, GR24. nih.gov This increased activity was correlated with the higher stability of the compound in an aqueous medium. nih.gov

The enol ether bridge connecting the core rings in natural strigolactones is another critical site for modification. Replacing the enol ether group with an enamino group, whether bearing a benzyl (B1604629) or glucosyl substituent, rendered the analogues inactive at a 1 μM concentration. nih.gov

| Analogue/Modification | Target System | Observed Biological Effect | Reference |

|---|---|---|---|

| 2-Chlorodebranone | Rice Tillering / S. hermonthica Germination | More effective than 3- or 4-chloro isomers in both assays. | researchgate.net |

| Di-substituted Debranone (Br and CN groups) | Rice Tillering / S. hermonthica Germination | Enhanced germination activity; reduced tillering inhibition. | researchgate.net |

| Lacking C4' Methyl Group on D-ring | General Bioactivity | Loss of activity. | nih.gov |

| C3'/C4' Dimethyl Substitution on D-ring | Branching Inhibition | More active than GR24, potentially due to higher stability. | nih.gov |

| Enol Ether replaced by Enamino Group | Branching Inhibition | Inactive at 1 µM. | nih.gov |

Stereochemical Influence on Reactivity and Biological Activity (e.g., Enantiomeric Effects)

Stereochemistry plays a pivotal role in the biological activity of strigolactones and their analogues. researchgate.net The specific three-dimensional arrangement of the molecule is critical for its interaction with receptor proteins, and different stereoisomers can elicit distinct, and sometimes opposite, physiological responses. nih.gov

The configuration of the butenolide D-ring is particularly important. It has been demonstrated that analogues possessing an R-configured butenolide moiety exhibit enhanced biological activity, highlighting this stereochemical feature as a key determinant for function. researchgate.net Compounds with an "unnatural" D-ring configuration may induce biological effects that are unrelated to true strigolactones. researchgate.net The C2′-(R) stereochemistry is a crucial structural feature for potent germination stimulation activity in strigol, sorgolactone, orobanchol, and GR24 derivatives. nih.gov

The differential activity of enantiomers is evident in parasitic weed germination. For example, analogues with a strigol-like stereochemistry are highly active in stimulating the germination of Striga hermonthica seeds, while their corresponding enantiomers induce a lower response. nih.gov Conversely, germination in the parasitic plant Striga gesnerioides is inhibited by the very isomers that promote germination in S. hermonthica. nih.gov

This stereospecificity is tied to different receptor proteins. In the model plant Arabidopsis, the receptor AtD14 mediates responses to natural strigolactones, while the related protein KAI2 mediates responses to karrikins and some SL analogues, particularly the "unnatural" enantiomers. nih.gov For instance, the non-natural enantiomer of 5-deoxystrigol (B197688) (ent-5DS) and its corresponding GR24 counterpart are highly active in promoting Arabidopsis seed germination, a KAI2-dependent process. nih.gov In contrast, natural strigolactones like 5-deoxystrigol were not active in KAI2-dependent germination but were active in AtD14-dependent processes like shoot growth inhibition. nih.gov This demonstrates that different stereoisomers can be used to probe distinct signaling pathways. nih.gov

| Stereochemical Feature | Compound Class | Biological Effect | Reference |

|---|---|---|---|

| R-configured butenolide moiety (D-ring) | General SL Analogues | Enhanced biological activity. | researchgate.net |

| C2'-(R) stereochemistry | Strigol, Orobanchol, GR24 derivatives | Important for potent germination stimulation. | nih.gov |

| Strigol-like stereochemistry | SL Analogues (e.g., GR245DS) | High activity in stimulating S. hermonthica seed germination. | nih.gov |

| ent-5DS (non-natural enantiomer) | Deoxystrigolactones | Active in KAI2-dependent Arabidopsis seed germination. | nih.gov |

| 5-Deoxystrigol (natural) | Deoxystrigolactones | Active in AtD14-dependent hypocotyl elongation, inactive in KAI2-dependent germination. | nih.gov |

Development of Analogues with Tuned Reactivity Profiles

A primary goal in the synthesis of 5-hydroxy-3-phenyl-2,5-dihydrofuran-2-one analogues is to create molecules with tailored properties for specific applications, whether in agriculture or as research tools. This involves designing compounds with enhanced stability, selectivity, or potency.

One approach focuses on creating hydrolysis-resistant analogues. Strigolactone signaling is mediated by the DWARF14 (D14) receptor, an α/β-hydrolase that cleaves the SL molecule, a step crucial for activating the signaling pathway. oup.com By designing SL analogues that are resistant to this hydrolysis, it is possible to create antagonists that inhibit the D14 receptor, thereby disrupting the signaling cascade. oup.com Such inhibitors could function as novel plant growth regulators. rsc.org

Another strategy involves modifying the core structure to enhance affinity for specific SL receptors, which can differ between plant species. For example, researchers have focused on modifying the phenyl ring of debranone mimics to improve their affinity for the SL receptors in Striga, aiming to develop potent compounds that can induce "suicidal germination" of these parasitic weed seeds in the absence of a host crop. researchgate.net

The development of diverse analogues also allows for the exploration of structure-function relationships across different biological systems. By comparing the effects of analogues with varied A-ring compositions—for instance, comparing molecules with voluminous side groups to those with reduced A-rings—researchers can decipher the structural requirements for different biological activities, such as root hair elongation in Arabidopsis, parasitic seed germination, and hyphal branching in mycorrhizal fungi. unito.it This systematic approach allows for the fine-tuning of molecules to be more selective for one biological process over another. researchgate.net

Emerging Research Areas and Synthetic Applications of 5 Hydroxy 3 Phenyl 2,5 Dihydrofuran 2 One Chemistry

Catalytic Methods for Enhanced Synthesis and Transformation

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical syntheses. For dihydrofuranone derivatives, research has emphasized novel catalysts that can operate under mild conditions with high yields and reusability.

Recent advancements include the use of heterogeneous catalysts, which simplify product purification and catalyst recycling. For instance, a graphene-oxide-based palladium nanocomposite (GO/H2L-Pd) has been successfully employed in the one-pot, three-component synthesis of furan (B31954) derivatives. researchgate.net This method offers advantages such as mild reaction conditions, short reaction times, and high yields. researchgate.net Another innovative approach involves functionalized magnetic nanoparticles, such as Fe3O4@SiO2‐NH2‐Chln‐Cu, which catalyze the synthesis of 3,4,5‐trisubstituted furan-2(5H)‐ones at room temperature in green solvents like propylene (B89431) carbonate. researchgate.net

Homogeneous catalysis has also seen significant progress. Gold(III) chloride has been shown to effectively catalyze the cyclization of functionalized α-hydroxyallenes into 2,5-dihydrofurans, demonstrating excellent chirality transfer. organic-chemistry.org Furthermore, electrocatalytic methods are emerging as a powerful tool for transforming biomass-derived molecules like furfural (B47365) into key intermediates such as 5-hydroxy-2(5H)-furanone (HFO). rsc.org Copper sulfide (B99878) (CuS) nanosheets, in particular, have demonstrated high selectivity and conversion rates in this process, using water as the oxygen source. rsc.org

These catalytic strategies represent a significant step forward in the synthesis and transformation of dihydrofuranones, offering more efficient and environmentally friendly routes to these valuable compounds.

Table 1: Overview of Catalytic Methods for Dihydrofuranone Synthesis

| Catalyst System | Type | Key Advantages | Target Reaction |

|---|---|---|---|

| GO/H2L-Pd Nanocomposite | Heterogeneous | Mild conditions, high yields, reusability | One-pot synthesis of furan derivatives |

| Fe3O4@SiO2-NH2-Chln-Cu | Heterogeneous (Magnetic) | Room temperature reaction, green solvent compatibility, reusable | Synthesis of 3,4,5-trisubstituted furan-2(5H)-ones |

| Titanium Silicate (B1173343) (TS-1) | Heterogeneous | High yield from furfural at room temperature | Oxidation of furfural to 5-hydroxy-2(5H)-furanone |

| Copper Sulfide (CuS) | Electrocatalyst | High selectivity, uses water as oxygen source | Oxidation of furfural to 5-hydroxy-2(5H)-furanone |

Integration into Complex Natural Product Synthesis

The furan-2(5H)-one ring system is a core structural motif found in a wide array of natural products that exhibit diverse and significant biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net Consequently, 5-hydroxy-3-phenyl-2,5-dihydrofuran-2-one and related structures are valuable intermediates in the total synthesis of these complex molecules. researchgate.net

The dihydrofuran core is a common feature in many pharmacologically important scaffolds, making its efficient construction a key goal in natural product and drug discovery chemistry. rsc.org For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, known as Furaneol®, is a key flavor compound in many fruits like strawberries and pineapples and is synthesized in nature through a series of enzymatic steps. nih.gov The study of its biosynthesis provides insights for developing biomimetic synthetic routes.

The versatility of the dihydrofuranone ring allows for various chemical modifications, enabling chemists to build molecular complexity. Its functional groups serve as handles for introducing new stereocenters and for constructing adjacent rings, which are essential steps in the synthesis of intricate natural product architectures. The application of furan-2(5H)-ones as synthons continues to be a subject of intense research, aiming to devise more convergent and stereoselective synthetic pathways to biologically active natural products. researchgate.net

Green Chemistry and Sustainable Synthesis of Dihydrofuranone Derivatives

In line with the principles of green chemistry, a major focus of current research is the development of sustainable methods for synthesizing dihydrofuranone derivatives. This involves using renewable starting materials, employing environmentally benign catalysts and solvents, and designing energy-efficient processes.

A significant breakthrough is the use of biomass-derived furfural as a renewable feedstock for the production of 5-hydroxy-2(5H)-furanone. rsc.orgchemrxiv.orgresearchgate.net This approach replaces petroleum-based starting materials and contributes to a more sustainable chemical industry. chemrxiv.org Catalytic systems, such as the titanium silicate molecular sieve TS-1, have been developed to efficiently oxidize furfural to the desired product at room temperature, offering a high yield of 92%. chemrxiv.orgresearchgate.net

The use of green catalysts and reaction media is another cornerstone of sustainable synthesis. researchgate.net Biocompatible catalysts like β-cyclodextrin have been used to synthesize 3,4,5-substituted furan-2(5H)-ones in water, a green solvent. researchgate.net This method not only avoids toxic organic solvents but also allows for the recovery and reuse of the catalyst. researchgate.net Furthermore, techniques like microwave-assisted synthesis are being employed to reduce reaction times and energy consumption, as demonstrated in the preparation of novel furan-2(3H)-one derivatives. rsc.org Metal-free synthetic routes are also being explored to avoid the toxicity and cost associated with heavy metal catalysts. rsc.org

Table 2: Green Chemistry Approaches for Dihydrofuranone Synthesis

| Green Chemistry Principle | Specific Application | Research Finding |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from Furfural | Electrocatalytic oxidation of biomass-derived furfural to 5-hydroxy-2(5H)-furanone. rsc.org |

| Benign Solvents | Reactions in Water | β-cyclodextrin is used as a reusable catalyst for furanone synthesis in an aqueous medium. researchgate.net |

| Energy Efficiency | Microwave Irradiation | Efficient synthesis of biologically active heterocyclic compounds under microwave irradiation. rsc.org |

| Catalyst Design | Reusable Heterogeneous Catalysts | Magnetic nanoparticle-based catalysts (Fe3O4@Si-Chln-Cu) show excellent performance and reusability. researchgate.net |

Role as Building Blocks in Heterocyclic Chemistry

The this compound ring is a highly versatile building block for the synthesis of a wide range of other heterocyclic compounds. researchgate.netmdpi.com Its inherent reactivity, stemming from the combination of a lactone, a double bond, and a hemiacetal functional group, allows for diverse chemical transformations.

The furanone ring can undergo ring-opening and ring-transformation reactions to yield different heterocyclic systems. For example, 3-arylazo-5-phenyl-2(3H)-furanones have been successfully converted into various heterocycles of biological importance, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, by reacting them with nucleophiles like hydrazine (B178648) hydrate (B1144303). researchgate.net

The presence of multiple functional groups allows for stepwise or multicomponent reactions to construct more complex heterocyclic frameworks. Dihalogenated 5-hydroxy-2(5H)-furanones are particularly reactive and can react with arenes and heteroarenes in the presence of an acid catalyst to form new carbon-carbon bonds at the C5 position. nih.gov This reactivity makes them valuable precursors for creating fused or substituted heterocyclic systems. The furanone scaffold can be seen as a synthon for C4 building blocks, which can be manipulated to produce pyrrolidones and other five-membered heterocycles that are prevalent in medicinal chemistry. chemrxiv.orgnih.gov The strategic use of these dihydrofuranone building blocks provides a powerful platform for the efficient synthesis of novel and structurally diverse heterocyclic molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-hydroxy-3-phenyl-2,5-dihydrofuran-2-one and related dihydrofuranone derivatives?

- Methodological Answer : Synthesis typically involves cyclization of precursor molecules under acidic or catalytic conditions. For example, describes a synthesis route using 20% H₂SO₄ to hydrolyze a protected precursor, followed by neutralization with NaHCO₃ and purification via column chromatography. Key steps include controlling reaction pH and temperature to avoid side reactions like over-oxidation or ring-opening. Analytical techniques (TLC, NMR) are critical for monitoring reaction progress .

Q. How is the stereochemistry of this compound resolved experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For instance, and report the use of single-crystal X-ray diffraction to confirm the (R) configuration at the sp³-hybridized C9 atom and (S) configuration at the dihydroxyethyl-bearing C11 atom. Synchrotron radiation or MoKα sources (λ = 0.71073 Å) are commonly employed, with refinement software like SHELXL used for structural validation .

Q. What spectroscopic techniques are essential for characterizing dihydrofuranone derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, coupling constants (e.g., J = 8–12 Hz for vicinal protons) distinguish cis/trans isomerism in the dihydrofuran ring.

- IR : Stretching frequencies for lactone C=O (~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence the crystal packing of this compound analogs?

- Methodological Answer : Crystal structures (e.g., ) reveal that intermolecular O–H···O hydrogen bonds between the lactone carbonyl and hydroxyl groups form 2D networks parallel to the (001) plane. Weak C–H···O interactions further stabilize the lattice. Computational tools like Mercury or CrystalExplorer can model these interactions, while Hirshfeld surface analysis quantifies their contributions to lattice energy .

Q. What strategies address contradictions in bioactivity data for dihydrofuranone derivatives across different cell lines?

- Methodological Answer : Contradictions may arise from stereochemical variations or cell-specific metabolic pathways. For example, notes that 5,6-O-modified derivatives of L-ascorbic acid exhibit selective cytotoxicity against MCF-7 (breast cancer) but not HL-60 (leukemia). Dose-response assays (MTT or SRB), combined with molecular docking to compare binding affinities with target proteins (e.g., kinases), help clarify mechanisms. Validating purity via HPLC is critical to rule out impurity-driven artifacts .

Q. How can computational methods (e.g., DFT, MD simulations) complement experimental studies of dihydrofuranone reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic parameters (e.g., activation energy for ring-opening reactions) and predicts reactive sites. Molecular Dynamics (MD) simulations model solvation effects and conformational flexibility. For example, ’s crystallographic data (e.g., torsion angles like O5–C12–C11–C9 = 170.5°) can be used to validate DFT-optimized geometries .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature?

- Methodological Answer : Accelerated stability studies involve:

- pH variation : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.

- Thermal stress : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux hours). Degradation products are characterized via LC-MS/MS .

Data Analysis and Interpretation

Q. How are crystallographic data (e.g., R-factors, displacement parameters) interpreted to ensure structural reliability?

- Methodological Answer : Key metrics include:

- R-factor : Values < 0.05 (e.g., R₁ = 0.059 in ) indicate high data-to-parameter ratios.

- ADP analysis : Anisotropic displacement parameters (U²³) > 0.05 Ų for heavy atoms suggest disorder.

- Residual density : Δρmax < 0.3 eÅ⁻³ (e.g., 0.13 eÅ⁻³ in ) confirms minimal model errors. Software like PLATON checks for missed symmetry or twinning .

Q. What role do steric and electronic effects play in modulating the reactivity of the dihydrofuranone ring?

- Methodological Answer : Electron-withdrawing groups (e.g., Br in ) increase lactone electrophilicity, facilitating nucleophilic attacks. Steric hindrance from substituents (e.g., phenyl groups in ) slows ring-opening. Kinetic studies (e.g., monitoring hydrolysis via UV-Vis at 240 nm) quantify these effects. Hammett plots correlate substituent σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.